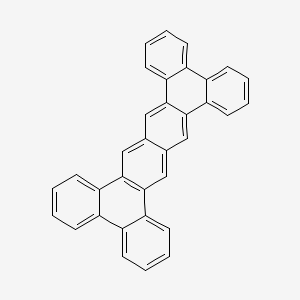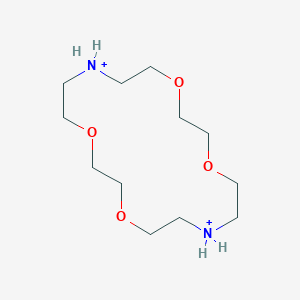
1,4,10,13-Tetraoxa-7,16-diazoniacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,10,13-Tetraoxa-7,16-diazoniacyclooctadecane, also known as 1,10-Diaza-18-crown-6, is a crown ether with the molecular formula C12H26N2O4 and a molecular weight of 262.35 g/mol . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is notable for its ability to form stable complexes with various metal ions, making it useful in a variety of scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,10,13-Tetraoxa-7,16-diazoniacyclooctadecane can be synthesized through a multi-step process involving the reaction of ethylene glycol with ethylenediamine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the crown ether ring .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,4,10,13-Tetraoxa-7,16-diazoniacyclooctadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺, Mn²⁺, Zn²⁺, Cd²⁺, and Pb²⁺.
Substitution: Can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts and aqueous solutions at neutral pH.
Substitution: Often requires the presence of a suitable nucleophile and a solvent such as ethanol or water.
Major Products
Scientific Research Applications
1,4,10,13-Tetraoxa-7,16-diazoniacyclooctadecane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4,10,13-Tetraoxa-7,16-diazoniacyclooctadecane involves its ability to form stable complexes with metal ions. The crown ether ring provides a cavity that can encapsulate metal ions, stabilizing them through electrostatic interactions and coordination bonds . This complexation process is highly selective and depends on the size and charge of the metal ion .
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: A derivative with additional benzyl groups that modify its properties.
Uniqueness
1,4,10,13-Tetraoxa-7,16-diazoniacyclooctadecane is unique due to its high selectivity for large metal ions and its ability to form highly stable complexes. This makes it particularly useful in applications requiring precise ion separation and transport .
Properties
Molecular Formula |
C12H28N2O4+2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
1,4,10,13-tetraoxa-7,16-diazoniacyclooctadecane |
InChI |
InChI=1S/C12H26N2O4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2/p+2 |
InChI Key |
NLMDJJTUQPXZFG-UHFFFAOYSA-P |
Canonical SMILES |
C1COCCOCC[NH2+]CCOCCOCC[NH2+]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





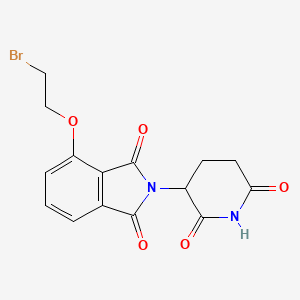
![4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B14762955.png)
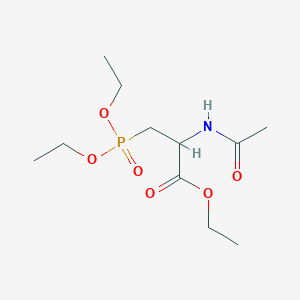
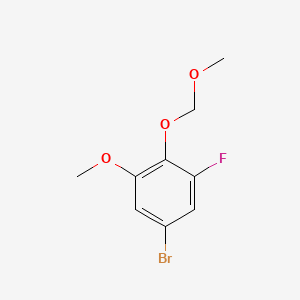
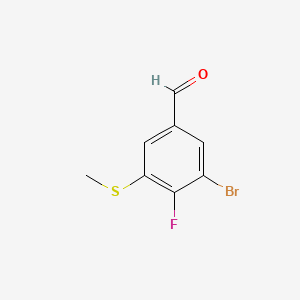
![2,4,8,10-Tetraazaspiro[5.5]undecane](/img/structure/B14762981.png)
![Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate](/img/structure/B14762983.png)



